N-benzyl-2-chloro-N-methylethanamine

Description

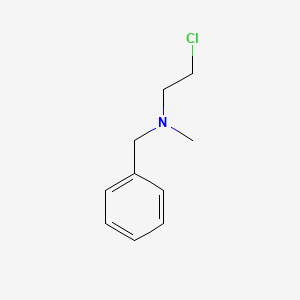

N-Benzyl-2-chloro-N-methylethanamine (CAS 17542-47-1) is a tertiary amine with the molecular formula C₁₀H₁₄ClN and a molar mass of 183.68 g/mol. Its hydrochloride salt (CAS 23510-18-1) has the formula C₁₀H₁₅Cl₂N and a molar mass of 220.14 g/mol . The compound features a benzyl group attached to a nitrogen atom, which is also substituted with a methyl group and a 2-chloroethyl chain. Predicted physical properties include a density of 1.056 g/cm³, boiling point of 205.3°C, and pKa of 7.45 . Its synthesis likely involves N-methylation and chloroethylation steps, similar to methods described for related N-methylamines .

Properties

IUPAC Name |

N-benzyl-2-chloro-N-methylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTMWPCEVGHVML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274943 | |

| Record name | N-benzyl-2-chloro-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17542-47-1 | |

| Record name | NSC44856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzyl-2-chloro-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2-chloro-N-methylethanamine can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the amine group of benzylamine, forming this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The reaction mixture is usually heated to facilitate the nucleophilic substitution and then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-N-methylethanamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation: It can be oxidized to form corresponding N-oxide derivatives under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

Major Products Formed

Nucleophilic Substitution: Products include N-benzyl-N-methylethanamine derivatives with different substituents replacing the chlorine atom.

Oxidation: N-oxide derivatives of this compound.

Reduction: N-benzyl-N-methylethanamine.

Scientific Research Applications

N-benzyl-2-chloro-N-methylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-methylethanamine involves its interaction with various molecular targets. The compound can act as an alkylating agent, where the 2-chloroethyl group forms covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This alkylation can lead to the inhibition of cellular processes and induce cytotoxic effects . The molecular pathways involved include the disruption of DNA replication and transcription, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Key Substituents | CAS Number |

|---|---|---|---|

| N-Benzyl-2-chloro-N-methylethanamine | C₁₀H₁₄ClN | Benzyl, methyl, 2-chloroethyl | 17542-47-1 |

| This compound HCl | C₁₀H₁₅Cl₂N | Benzyl, methyl, 2-chloroethyl (salt form) | 23510-18-1 |

| Mechlorethamine Hydrochloride | C₅H₁₁Cl₂N·HCl | Two 2-chloroethyl groups, methyl | 55-86-7 |

| N-Methyl-β-phenylethylamine HCl | C₉H₁₄ClN | Phenyl, methyl (no chloro group) | 4104-43-2 |

| P-Chloro-N-(2-chloroethyl)-N-methylbenzeneethanamine | C₁₁H₁₅Cl₂N | Phenyl, methyl, 2-chloroethyl (direct ring attachment) | 22270-22-0 |

Key Differences :

- Mechlorethamine (a nitrogen mustard) lacks the benzyl group but has two chloroethyl chains, enhancing its alkylating potency in chemotherapy .

- N-Methyl-β-phenylethylamine HCl omits the chloro substituent, reducing electrophilic reactivity .

- P-Chloro-N-(2-chloroethyl)-N-methylbenzeneethanamine attaches the chloroethyl group directly to a benzene ring rather than a benzyl chain, altering steric and electronic properties .

Physicochemical Properties

Table 2: Physical Properties Comparison

| Compound | Molar Mass (g/mol) | Boiling Point (°C) | pKa | Density (g/cm³) |

|---|---|---|---|---|

| This compound | 183.68 | 205.3 (predicted) | 7.45 | 1.056 |

| Mechlorethamine HCl | 192.52 | N/A | ~6.5 | 1.24 |

| N-Methyl-β-phenylethylamine HCl | 170.66 | N/A | ~9.0 | N/A |

Insights :

- The absence of a chloro group in N-methyl-β-phenylethylamine results in higher basicity (pKa ~9.0 vs. 7.45) .

Biological Activity

N-benzyl-2-chloro-N-methylethanamine, with the molecular formula CHClN, is an organic compound that has garnered attention for its potential biological activities. This compound features a benzyl group and a 2-chloroethyl moiety, which contribute to its reactivity and interactions with biological systems. It is primarily studied for its applications in medicinal chemistry and its effects on cellular processes.

The biological activity of this compound is largely attributed to its role as an alkylating agent . The 2-chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This alkylation can disrupt normal cellular functions, potentially leading to cytotoxic effects and influencing cell cycle progression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antibacterial agents. The compound's mechanism likely involves disrupting bacterial cell membranes or interfering with essential metabolic processes.

Anticancer Potential

Studies have shown that this compound may possess anticancer properties . Its ability to alkylate DNA can lead to apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics . The cytotoxic effects observed in various cancer cell lines underscore the need for more detailed studies to evaluate its efficacy and safety.

Case Studies

- Anticancer Activity in Cell Lines : A study evaluated the cytotoxic effects of this compound on human liver HepG2 cells. The results indicated significant cell death at higher concentrations, supporting its potential as an anticancer agent .

- Antimicrobial Testing : In another study, the compound was tested against multiple bacterial strains, showing varying degrees of effectiveness. The findings suggest that structural modifications could enhance its antimicrobial properties .

Data Table: Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.